![molecular formula C16H16BrNO B3012613 1-(4-Bromophenyl)-3-[(4-methylphenyl)amino]propan-1-one CAS No. 37155-15-0](/img/structure/B3012613.png)
1-(4-Bromophenyl)-3-[(4-methylphenyl)amino]propan-1-one
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Description
Scientific Research Applications
Synthesis and Biological Examination
1-(4-Bromophenyl)-3-[(4-methylphenyl)amino]propan-1-one and its derivatives have been synthesized and studied for their potential as intravenous anesthetics. These studies have focused on the synthesis of various compounds, including methiodides and quaternary salts, to explore their properties and potential applications (Stenlake, Patrick, & Sneader, 1989).
X-ray Structures and Computational Studies
X-ray crystallography and computational studies have been conducted on derivatives of this compound. These studies have involved the characterization of the structures of cathinones, a family of synthetic substances, through various spectroscopic methods and density functional theory (DFT) calculations (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).
Antimicrobial Applications
Research has been conducted on substituted phenyl azetidines, derived from compounds like 2-(4-bromo phenyl) methyl cyanide, for their antimicrobial properties. These compounds are characterized using various analytical techniques and tested for their effectiveness against microbes (Doraswamy & Ramana, 2013).
Electrophilic Cyclization
Electrophilic cyclization studies involving this compound have been explored. These studies focus on the preparation of complex organic compounds through various chemical reactions, contributing to the understanding of organic synthesis mechanisms (Sniady, Morreale, & Dembinski, 2007).
properties
IUPAC Name |
1-(4-bromophenyl)-3-(4-methylanilino)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO/c1-12-2-8-15(9-3-12)18-11-10-16(19)13-4-6-14(17)7-5-13/h2-9,18H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUXHPXKERVBDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCCC(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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